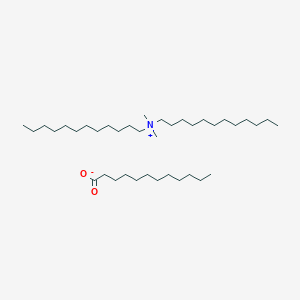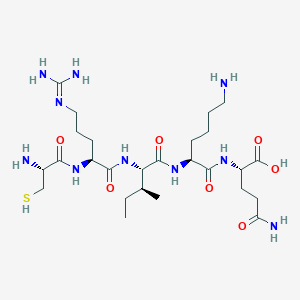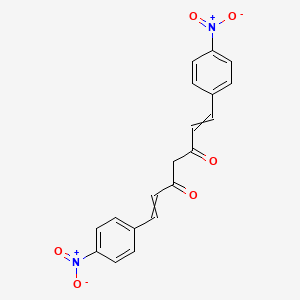
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a base, such as cesium carbonate, and can be facilitated by microwave irradiation to improve yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trimerization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Applications De Recherche Scientifique
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-bis(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The specific pathways involved may vary depending on the application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: The parent compound with a simpler structure and fewer functional groups.
1,3,5-Triazine-2,4,6-triamine:
2,4,6-Trichloro-1,3,5-triazine:
Uniqueness
The presence of phenylthio groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
476181-72-3 |
|---|---|
Formule moléculaire |
C17H16N4S2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
N,N-dimethyl-4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H16N4S2/c1-21(2)15-18-16(22-13-9-5-3-6-10-13)20-17(19-15)23-14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
PFSHEASORUBCLD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)




![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)

![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
